Zinc-ethylenebis(dithiocarbamate)

Description

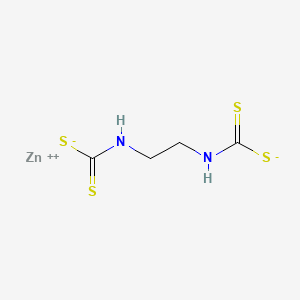

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity. Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system. Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ... Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ... For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page. |

|---|---|

Numéro CAS |

12122-67-7 |

Formule moléculaire |

C4H6N2S4Zn |

Poids moléculaire |

275.8 g/mol |

Nom IUPAC |

zinc N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |

Clé InChI |

AMHNZOICSMBGDH-UHFFFAOYSA-L |

Impuretés |

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |

SMILES canonique |

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

Apparence |

Solid powder |

Point d'ébullition |

decomposes |

Color/Form |

Powder or crystals from chloroform + alcohol Light-tan solid WHITE POWDER OR CRYSTALS Pale yellow powde |

Densité |

Approx 1.74 at 20 °C |

Point d'éclair |

90Â °C 194 °F |

melting_point |

157 °C (decomposes) 314.6 °F |

Description physique |

Zineb appears as an off-white powder. Used as a fungicide. Light colored solid; [ICSC] YELLOW POWDER. An off-white, or pale yellow powder. |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

less than 1 mg/mL at 77 °F (NTP, 1992) Soluble in carbon disulfide, pyridine Soluble in chloroform Soluble in benzene Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered. In water, about 10 mg/L at 25 °C Solubility in water: none |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Zineb; NSC 49513; Micide 55; Zineb 75; Zineb-R; Zinosan; Dithane 65; |

Pression de vapeur |

0.00000008 [mmHg] VP: 1.0X10-7 mm Hg at 25 °C <7.50X10-8 mm Hg at 20 °C <7.4x10-8 mmHg |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Zinc-Ethylenebis(dithiocarbamate) (Zineb)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zinc-ethylenebis(dithiocarbamate), a coordination polymer commonly known as Zineb. This document details experimental protocols, presents key characterization data in a structured format, and includes workflow diagrams to elucidate the synthesis and analysis processes.

Introduction

Zinc-ethylenebis(dithiocarbamate) (Zineb) is a polymeric complex of zinc with the ethylenebis(dithiocarbamate) (EBDTC) ligand.[1] Historically, it has been widely used as an agricultural fungicide to control a variety of fungal diseases on crops.[2][3] Structurally, Zineb is a coordination polymer, which contributes to its low solubility in most solvents.[3] Understanding the synthesis and thorough characterization of Zineb is crucial for quality control, formulation development, and toxicological assessment, especially concerning degradation products like ethylenethiourea (ETU), a known animal carcinogen.[3]

This guide presents a common synthetic route to Zineb and details the key analytical techniques used for its characterization, including Infrared (IR) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Powder Diffraction (PXRD).

Synthesis of Zinc-Ethylenebis(dithiocarbamate)

The synthesis of Zineb is typically achieved through a precipitation reaction involving a water-soluble salt of ethylenebis(dithiocarbamic acid) and a water-soluble zinc salt.[4] Two common precursors for the ethylenebis(dithiocarbamate) ligand are the disodium salt (nabam) and the diammonium salt. The following protocol describes a general method for the synthesis of Zineb.

Experimental Protocol: Synthesis

Materials:

-

Ethylenediamine

-

Carbon disulfide

-

Ammonium hydroxide solution

-

Zinc chloride (or Zinc sulfate)

-

Deionized water

-

Ethanol

Procedure:

-

Formation of Ammonium Ethylenebis(dithiocarbamate): In a well-ventilated fume hood, slowly add carbon disulfide to a stirred, aqueous solution of ethylenediamine and ammonium hydroxide. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature. Continuous stirring is essential to ensure a complete reaction. This step results in the formation of a solution of ammonium ethylenebis(dithiocarbamate).[5]

-

Precipitation of Zineb: To the freshly prepared ammonium ethylenebis(dithiocarbamate) solution, add a solution of zinc chloride (or zinc sulfate) in water dropwise with vigorous stirring.[4][5] A pale yellow or off-white precipitate of Zinc-ethylenebis(dithiocarbamate) will form immediately.[1]

-

Isolation and Purification: Continue stirring for a designated period to ensure complete precipitation. The precipitate is then collected by filtration, washed thoroughly with deionized water to remove any unreacted salts, and subsequently washed with ethanol.

-

Drying: The purified product is dried under vacuum at a low temperature to yield a fine, pale yellow powder.[1]

Note: The stoichiometry of the reactants should be carefully controlled to ensure a high yield and purity of the final product.

Synthesis Workflow

Characterization of Zinc-Ethylenebis(dithiocarbamate)

A combination of analytical techniques is employed to confirm the identity and purity of the synthesized Zineb.

Physical Properties

Zineb is typically an off-white to pale yellow powder.[1] It is known to decompose upon heating, without melting, at approximately 157 °C.[1] It is also unstable to light, moisture, and heat upon prolonged storage.[1]

X-ray Powder Diffraction (PXRD)

PXRD is a powerful technique to determine the crystalline structure of Zineb. The crystal structure of Zineb has been reported to be in the triclinic crystal system with the space group P-1.[6][7]

Experimental Protocol: PXRD

-

Sample Preparation: A small amount of the dried Zineb powder is gently ground to ensure a uniform particle size and packed into a sample holder.

-

Data Collection: The PXRD pattern is collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). Data is typically collected over a 2θ range of 5° to 70° with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities, which are characteristic of the crystalline structure of Zineb.

Table 1: Crystallographic Data for Zineb [6][7]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5094(9) |

| b (Å) | 9.4356(9) |

| c (Å) | 7.4120(7) |

| α (°) | 107.945(8) |

| β (°) | 100.989(7) |

| γ (°) | 105.365(8) |

| V (ų) | 460.07(10) |

| Zn-S Bond Lengths (Å) | 2.325 – 2.426 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Zineb molecule. The key vibrational bands provide evidence for the dithiocarbamate ligand and its coordination to the zinc center.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of Zineb is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Collection: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed and assigned to specific molecular vibrations.

Table 2: Key IR Absorption Bands for Zineb [7]

| Wavenumber (cm⁻¹) | Assignment |

| 3232 and 3186 | N-H stretching vibrations |

| 1538 | C-N stretching vibration |

| 1047 and 977 | C-S stretching vibrations |

The strong band at 1538 cm⁻¹ is indicative of the double-bond character of the C-N bond within the dithiocarbamate ligand.[7]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition profile of Zineb.

Experimental Protocol: TGA/DSC

-

Sample Preparation: A small, accurately weighed amount of Zineb is placed in an alumina or platinum crucible.

-

Data Collection: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C). The TGA instrument measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample.

-

Data Analysis: The TGA curve shows the temperatures at which decomposition occurs and the mass loss at each stage. The DSC curve indicates whether these processes are endothermic or exothermic. For Zineb, an endothermic peak around 170 °C due to melting is immediately followed by an exothermic peak at 175 °C, suggesting recrystallization or decomposition.[7] The final decomposition product of many zinc dithiocarbamates in an inert atmosphere is zinc sulfide (ZnS).[8][9]

Characterization Workflow

Conclusion

This technical guide has outlined the synthesis and key characterization techniques for Zinc-ethylenebis(dithiocarbamate). The provided experimental protocols and tabulated data offer a valuable resource for researchers in the fields of agricultural science, materials chemistry, and drug development. The detailed characterization using PXRD, FTIR, and thermal analysis is essential for ensuring the structural integrity and purity of Zineb, which is critical for its effective and safe application.

References

- 1. Zineb | C4H6N2S4Zn | CID 5284484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zineb: Overview, Preparation and Toxicological Effects_Chemicalbook [chemicalbook.com]

- 3. osha.gov [osha.gov]

- 4. Zineb - Wikipedia [en.wikipedia.org]

- 5. US2855418A - Process for producing heavy metal ethylene-bis-dithiocarbamates - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

Unveiling the Elusive Crystal Structure of Zineb: A Technical Guide

For decades since its introduction in the 1940s, the precise crystal structure of the widely used fungicide Zineb (zinc ethylenebis(dithiocarbamate)) remained unknown. This guide provides a detailed technical overview of its recently elucidated crystal structure, presenting key crystallographic data, experimental methodologies, and structural relationships for researchers, scientists, and professionals in drug development.

Crystallographic Data Summary

After extensive analysis, the crystal structure of Zineb has been determined. The compound crystallizes in a triclinic system. Key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Unit Cell Parameters for Zineb

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5094(9) |

| b (Å) | 9.4356(9) |

| c (Å) | 7.4120(7) |

| α (°) | 107.945(8) |

| β (°) | 100.989(7) |

| γ (°) | 105.365(8) |

| Volume (ų) | 460.07(10) |

Table 2: Coordination and Bond Information

| Feature | Description |

| Inorganic Fragment | Two Zn²⁺ cations coordinated by thiocarbamate groups. |

| Zn-S Bonds | Four bonds with lengths in the range of 2.325–2.426 Å. |

| Long Zn-S Contact | One longer contact of 2.925(8) Å. |

Experimental Protocols

The determination of Zineb's crystal structure was achieved through powder X-ray diffraction (PXRD). The following section details the methodology employed in this pivotal experiment.

Powder X-ray Diffraction (PXRD) Protocol

-

Sample Preparation : An analytical standard purity sample of Zineb was utilized as received. The microcrystalline powder was packed into a 0.5 mm diameter borosilicate capillary, which was then sealed.

-

Data Collection : The diffraction data was collected at room temperature. To ensure better particle statistics, the capillary containing the sample was rotated during the measurement. The X-ray wavelength used for the diffraction study was 0.71 Å.[1]

-

Data Analysis : The crystal structure was solved and refined from the collected powder X-ray diffraction data.[1]

Visualizing Workflows and Structural Relationships

To better illustrate the processes and structural organization, the following diagrams have been generated using the DOT language.

The crystal structure of Zineb is characterized by a polymeric nature. Inorganic fragments are linked by organic ethylenebis(dithiocarbamate) (EBDTC) ligands, forming extended layers. These layers are then packed in an ABAB manner, held together by a network of hydrogen bonds.[1][2]

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Zinc-ethylenebis(dithiocarbamate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc-ethylenebis(dithiocarbamate), commonly known as Zineb, is a polymeric fungicide that has been widely used in agriculture. Understanding its thermal decomposition pathway is crucial for assessing its environmental fate, ensuring safe handling and storage, and developing effective analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the thermal degradation of Zineb, detailing the decomposition products, the stepwise pathway of degradation, and the experimental protocols used for its analysis. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented in structured tables for clarity. Furthermore, visual diagrams generated using the DOT language illustrate the decomposition pathway and analytical workflows.

Introduction

Zineb is a coordination polymer of zinc with the ethylenebis(dithiocarbamate) ligand. Its fungicidal activity is attributed to the release of active degradation products upon application. The thermal stability of Zineb is a key factor influencing its efficacy and the potential for the formation of toxic byproducts, such as ethylenethiourea (ETU), a known carcinogen. This guide synthesizes the current understanding of the thermal decomposition of Zineb, providing a valuable resource for researchers in environmental science, analytical chemistry, and toxicology.

Thermal Decomposition Pathway

The thermal decomposition of Zineb is a multi-step process that results in the formation of several volatile and solid-state products. The decomposition is initiated by the cleavage of the C-S and C-N bonds within the dithiocarbamate ligand.

The primary decomposition products identified from various analytical studies include:

-

Ethylenethiuram monosulfide (ETM)

-

Zinc sulfide (ZnS)

-

Carbon disulfide (CS₂)

-

Ethylenethiourea (ETU)

-

Hydrogen sulfide (H₂S)

-

Carbonyl sulfide (COS)

The decomposition is thought to proceed through the formation of an isothiocyanate intermediate, which then further degrades to form the final products. A proposed stepwise decomposition pathway is illustrated in the diagram below.

Spectroscopic Analysis of Zinc-Ethylenebis(dithiocarbamate) [Zineb]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic methodologies used for the characterization and quantification of Zinc-ethylenebis(dithiocarbamate), commonly known as Zineb. Zineb is a polymeric coordination complex widely utilized as a fungicide. Its analysis is crucial for quality control, residue monitoring, and toxicological studies. This document details the principles and experimental protocols for various spectroscopic techniques including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. Due to the polymeric and largely insoluble nature of Zineb, Nuclear Magnetic Resonance (NMR) spectroscopy is not a routinely applicable method for its direct characterization, a limitation that is also discussed. The quantitative data from these analyses are summarized in comprehensive tables, and key experimental workflows are visualized using logical diagrams to facilitate understanding and implementation in a research and development setting.

Introduction to Zineb and its Spectroscopic Characterization

Zineb, with the chemical formula {Zn[S₂CN(H)CH₂CH₂N(H)CS₂]}n, is a member of the ethylenebis(dithiocarbamate) class of fungicides.[1] Its polymeric structure dictates many of its physical and chemical properties, including its limited solubility, which in turn influences the choice of analytical techniques. Spectroscopic methods are indispensable for confirming the identity, purity, and structure of Zineb, as well as for quantifying its presence in various matrices. This guide explores the application of key spectroscopic techniques in the analysis of this important agrochemical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Zineb, often employed in residue analysis. The technique relies on the absorption of ultraviolet or visible light by the molecule, which promotes electronic transitions.

Quantitative Data

| Parameter | Value | Reference |

| Maximum Absorption (λmax) | 284 nm | [2][3] |

| Molar Absorptivity (ε) of Zn-PAR complex | 8.05 x 10⁴ L·mol⁻¹·cm⁻¹ | [4] |

| Wavelength for quantification of Zn-PAR complex | 495 nm | [4] |

Experimental Protocols

Protocol 1: Direct UV-Vis Analysis

A simple method for the detection of Zineb involves dissolving the compound in a suitable solvent and measuring its absorbance spectrum.

-

Sample Preparation: Dissolve a known concentration of Zineb in a solvent in which it is soluble, such as a basic solution (e.g., 0.5 M NaOH).[2]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Scan the sample from 200 to 400 nm. The maximum absorbance should be observed at approximately 284 nm.[2][3]

-

Quantification: For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of Zineb at 284 nm.

Protocol 2: Indirect Quantification via Complexation

This method is suitable for the determination of Zineb residues in various samples and involves the release of zinc ions and their subsequent complexation with a chromogenic agent like 4-(2-pyridylazo)resorcinol (PAR).

-

Extraction and Digestion: Extract Zineb from the sample matrix. Digest the extract with nitric acid to release the zinc (II) ions.[4]

-

Complexation: In a suitable buffer, add a solution of 4-(2-pyridylazo)resorcinol (PAR) to the solution containing the released zinc ions. A colored complex will form.[4]

-

Measurement: Measure the absorbance of the resulting solution at 495 nm against a reagent blank.[4]

-

Quantification: Determine the concentration of Zineb by comparing the absorbance to a calibration curve prepared from standard solutions of zinc, with the results stoichiometrically converted to Zineb concentration.

Analytical Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the identification of Zineb by probing the vibrational modes of its functional groups. The resulting spectrum provides a molecular "fingerprint" that is unique to the compound.

Quantitative Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3232 | N-H stretching | Strong | [5] |

| 3186 | N-H stretching | Strong | [5] |

| 3030 | N-H stretching (H-bonded) | Medium | [5] |

| 1538 | C-N stretching | Strong, Sharp | [5] |

| 1047 | Thiocarbamate stretching | - | [5] |

| 977 | Thiocarbamate stretching & N-H rocking | - | [5] |

| <850 | EBDTC skeleton and Zn-S vibrations | - | [5] |

Experimental Protocol

Protocol: KBr Pellet Method

-

Sample Preparation: Zineb is typically analyzed as a solid dispersion in a transparent matrix like potassium bromide (KBr).

-

Grind a small amount of Zineb (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Measurement: Place the KBr pellet in the sample holder and collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for FTIR Analysis

Mass Spectrometry (MS)

Mass spectrometry of the intact Zineb polymer is challenging due to its low volatility and thermal lability. Therefore, analytical methods typically involve the degradation of Zineb to a common, more volatile analyte, carbon disulfide (CS₂), which is then detected by GC-MS, or by derivatization followed by LC-MS/MS analysis.

Quantitative Data (for derivatized Zineb)

| Technique | Analyte | Key Parameters | Reference |

| GC-MS | Carbon Disulfide (CS₂) | Monitored ion: m/z 76 | [6] |

| LC-MS/MS | Methylated derivative | ESI source, 500°C, 4200V | [7] |

Experimental Protocols

Protocol 1: GC-MS Analysis of Carbon Disulfide

-

Sample Preparation: Acid hydrolysis of Zineb is performed to liberate carbon disulfide (CS₂).

-

Treat the sample containing Zineb with a strong acid (e.g., HCl) and a reducing agent (e.g., SnCl₂) under controlled temperature.

-

The evolved CS₂ is trapped in a suitable solvent like isooctane.

-

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Injection: Split injection mode (e.g., 20:1 split ratio).[6]

-

Column: A suitable capillary column for volatile compounds.

-

Temperature Program: An appropriate temperature gradient to separate CS₂ from other volatile components.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Detection: Monitor the characteristic ion of CS₂ at m/z 76.[6]

-

Protocol 2: LC-MS/MS Analysis

-

Sample Preparation and Derivatization:

-

Instrumentation: Use a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

-

LC Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[7]

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), typically in positive mode.[7]

-

Source Temperature: Around 500°C.[7]

-

Ion Spray Voltage: Approximately 4200 V.[7]

-

Detection: Use Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the methylated derivative of Zineb for high selectivity and sensitivity.

-

Analytical Strategy for Zineb by MS

References

- 1. Zineb | C4H6N2S4Zn | CID 5284484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of ziram and zineb residues in fog-water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mhlw.go.jp [mhlw.go.jp]

Zineb: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zineb (zinc ethylenebisdithiocarbamate) is a broad-spectrum dithiocarbamate fungicide that has been historically used in agriculture to protect a wide range of crops from fungal diseases. As a polymeric complex of zinc, its unique chemical structure and properties have dictated its efficacy and environmental fate. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Zineb, detailed experimental protocols for their determination, and an exploration of its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using Graphviz diagrams.

Physical and Chemical Properties of Zineb

The physical and chemical characteristics of Zineb are crucial for understanding its behavior, stability, and interaction with biological systems. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Off-white to yellowish powder | [1][2] |

| Odor | Practically odorless to slight rotten egg odor | [1][3] |

| Melting Point | Decomposes at 157 °C | [1][4] |

| Density | Approximately 1.74 g/cm³ at 20 °C | [1][4] |

| Vapor Pressure | <7.5 x 10⁻⁸ mmHg at 20 °C | [1] |

| Water Solubility | Approximately 10 mg/L at 25 °C | [1][5] |

| Octanol-Water Partition Coefficient (log Kow) | 1.30 | [1] |

Chemical Identification and Stability

| Property | Value | Reference |

| Chemical Formula | C₄H₆N₂S₄Zn | [6] |

| Molecular Weight | 275.75 g/mol | [6] |

| CAS Number | 12122-67-7 | [6][7] |

| IUPAC Name | zinc;ethane-1,2-diylbis(dithiocarbamate) | [1] |

| Stability | Unstable to light, moisture, and heat on prolonged storage. Decomposes in the presence of strong alkalis, copper, and mercurial materials. | [1][3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of Zineb, based on internationally recognized OECD guidelines.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility above 10⁻² g/L.

-

Preparation: A supersaturated solution of Zineb in water is prepared by adding an excess amount of the substance to a flask containing purified water (e.g., distilled or deionized).

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time.

-

Phase Separation: The solution is centrifuged or filtered to separate the undissolved solid from the aqueous phase.

-

Analysis: The concentration of Zineb in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Replication: The experiment is repeated to ensure the reproducibility of the results.

Determination of Melting Point (OECD Guideline 102 - Capillary Method)

-

Sample Preparation: A small amount of finely powdered Zineb is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: The capillary tube is placed in a heated metal block or a liquid bath of a melting point apparatus.

-

Heating: The temperature is raised at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance is observed to melt is recorded. Since Zineb decomposes, the temperature at which decomposition begins is noted.

-

Reporting: The result is reported as the decomposition temperature.

Determination of Vapor Pressure (OECD Guideline 104 - Static Method)

-

Apparatus: A known amount of Zineb is placed in a thermostatically controlled sample vessel connected to a pressure measuring device.

-

Degassing: The sample is thoroughly degassed to remove any trapped air or volatile impurities.

-

Equilibration: The sample is brought to thermal equilibrium at a specific temperature.

-

Measurement: The pressure of the vapor in equilibrium with the substance is measured.

-

Temperature Range: Measurements are repeated at different temperatures to establish the vapor pressure curve.

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

-

Preparation: A solution of Zineb is prepared in either n-octanol or water.

-

Partitioning: A volume of this solution is placed in a flask with the other immiscible solvent (water or n-octanol, respectively). The flask is shaken to facilitate the partitioning of Zineb between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of Zineb in both the n-octanol and water phases is determined by a suitable analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of Zineb in the n-octanol phase to its concentration in the water phase. The result is typically expressed as log Kow.

Determination of Density

-

Method: A gas pycnometer is a suitable instrument for determining the density of a powdered solid like Zineb.

-

Principle: The volume of a known mass of the powder is determined by measuring the volume of an inert gas (e.g., helium) displaced by the sample.

-

Procedure: A weighed sample of Zineb is placed in the sample chamber of the pycnometer. The chamber is then pressurized with the inert gas. The gas is allowed to expand into a reference chamber of known volume, and the resulting pressure drop is measured.

-

Calculation: The volume of the sample is calculated from the pressure change, and the density is then determined by dividing the mass of the sample by its volume.

Signaling Pathway Interactions

Zineb's fungicidal activity and potential toxicity are linked to its interaction with various cellular components and signaling pathways. The following diagrams illustrate some of these key interactions.

Caption: Zinc-Sensing Receptor (GPR39) Signaling Pathway.

Caption: Nrf2-Keap1 Pathway and Oxidative Stress Response.

Caption: Proposed Mechanism of Zineb-Induced Microtubule Disruption.

Conclusion

This technical guide provides a detailed compilation of the physical and chemical properties of Zineb, standardized experimental protocols for their measurement, and an overview of its known interactions with critical cellular signaling pathways. The provided data and methodologies are essential for researchers and professionals involved in the study of fungicides, drug development, and environmental science, facilitating a deeper understanding of Zineb's behavior and biological impact.

References

- 1. researchgate.net [researchgate.net]

- 2. eagri.org [eagri.org]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

An In-depth Technical Guide to Zinc-ethylenebis(dithiocarbamate) (CAS No. 12122-67-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc-ethylenebis(dithiocarbamate), commonly known as Zineb, is a polymeric organozinc compound belonging to the ethylenebis(dithiocarbamate) (EBDC) class of fungicides.[1][2] With the CAS number 12122-67-7, Zineb has been historically used in agriculture as a broad-spectrum, non-systemic foliar fungicide to protect a wide variety of fruit, vegetable, and ornamental crops from numerous fungal diseases.[3][4] Its mechanism of action is characterized by multi-site activity, where it disrupts various enzymatic processes within fungal cells, thereby inhibiting spore germination and mycelial growth.[5] This guide provides a comprehensive technical overview of Zineb, encompassing its physicochemical properties, synthesis methodologies, mechanism of action, toxicological profile, and analytical procedures.

Physicochemical Properties

Zineb is a light-colored, odorless powder.[6][7] It is a polymeric complex of zinc with the ethylenebis(dithiocarbamate) ligand.[1][2] It is generally unstable to light, moisture, and heat, especially on prolonged storage.[2][7]

| Property | Value | Citations |

| IUPAC Name | zinc ethylenebis(dithiocarbamate) (polymeric) | [5][8] |

| CAS Number | 12122-67-7 | [6] |

| Molecular Formula | C₄H₆N₂S₄Zn | [5] |

| Molecular Weight | 275.74 g/mol | [6] |

| Appearance | Light-colored, yellowish, or off-white powder/crystal. | [1][2][6][7] |

| Melting Point | Decomposes at 157 °C without melting. | [2][6] |

| Water Solubility | Approximately 10 mg/L at 25 °C. | [2][6][9] |

| Solubility in other solvents | Soluble in pyridine and carbon disulfide; practically insoluble in common organic solvents. | [2][9] |

| Vapor Pressure | <0.01 mPa (<7.5 x 10⁻⁸ mm Hg) at 20 °C. | [2][6] |

| Octanol-Water Partition Coefficient (log Kow) | <1.3010 at 20 °C. | [6] |

| Soil Adsorption Coefficient (Koc) | Estimated at 1000. | [6] |

Synthesis and Manufacturing

Zineb is commercially produced through the reaction of a zinc salt with an ethylenebis(dithiocarbamate) salt. The process can be described in two primary ways:

Synthesis from Nabam

The traditional method involves the reaction of the sodium salt of ethylenebis(dithiocarbamate), known as Nabam, with zinc sulfate.[1][4] This reaction can be performed by mixing Nabam and zinc sulfate solutions directly in a spray tank for agricultural applications.[1][4]

Two-Step Synthesis Process

A more recent industrial process involves a two-step synthesis:

-

Formation of "Ambis": Ethylenediamine is reacted with carbon disulfide and aqueous ammonia in the presence of a stabilizer (such as sodium pyrosulfite, sodium sulfite, or sodium hydrosulfite) to produce an intermediate compound referred to as "ambis".[5][10][11]

-

Formation of Zineb: The "ambis" intermediate is then reacted with zinc chloride in the presence of a catalyst (e.g., bismuth molybdate, nickel on alumina, or cobalt-based catalysts) to yield the final Zineb product.[5][10][11]

Mechanism of Action

Zineb functions as a non-specific, multi-site, protective fungicide.[5] Its mode of action involves the disruption of fungal enzyme activity.[5] As a dithiocarbamate, it is believed to chelate and inactivate metal-containing enzymes, including those with copper or sulfhydryl groups, which are essential for cellular respiration and other vital metabolic processes in fungi.[5] This multi-site activity makes it difficult for fungi to develop resistance. The primary fungicidal action is the inhibition of spore germination.[5]

Toxicology

The toxicity of Zineb is generally considered to be low in mammals via acute exposure.[5] However, chronic exposure and its metabolites are of greater concern.

Mammalian Toxicity

| Parameter | Species | Route | Value (mg/kg) | Citations |

| LD₅₀ (Acute Oral) | Rat | Oral | 1850 to >5200 | [6] |

| LD₅₀ (Acute Oral) | Mouse | Oral | 7600 to 8900 | [6] |

| LD₅₀ (Acute Oral) | Rabbit | Oral | 4450 | [6] |

| LD₅₀ (Acute Dermal) | Rat | Dermal | >2500 | [6] |

Chronic exposure in animal studies has shown effects on the thyroid, liver, and nervous system.[6] A significant concern with Zineb and other EBDCs is their metabolism to ethylenethiourea (ETU), which has been shown to be teratogenic and may have carcinogenic potential.[6] Pregnant women are advised to avoid exposure as it can harm the fetus.[6]

Ecotoxicology

| Organism | Test Type | Value (mg/L or mg/kg) | Toxicity Level | Citations |

| Birds (Mallard, Pheasant) | Oral LD₅₀ | >2000 mg/kg | Practically non-toxic | [6] |

| Fish (Perch) | 96-hour LC₅₀ | 2 mg/L | Moderately toxic | [6] |

| Bees | - | - | Not toxic | [6] |

Metabolism and Environmental Fate

Zineb is not persistent in the environment.[5][6] It undergoes degradation in soil, water, and biological systems.

Degradation Pathway

The primary degradation pathway for Zineb involves hydrolysis and metabolism, leading to the formation of several breakdown products.[4][6] The most significant metabolite from a toxicological standpoint is ethylenethiourea (ETU).[4][6] Other metabolites include ethylenethiuram monosulfide and carbon disulfide.[2][6] In soil, Zineb has a half-life of about 16 days and adsorbs strongly to soil particles, making it unlikely to contaminate groundwater.[6]

Experimental Protocols

Detailed experimental protocols for the analysis and synthesis of Zineb are critical for research and quality control. Below are outlines of key methodologies.

Experimental Protocol: Synthesis of Zineb from Nabam

Objective: To synthesize Zineb by the reaction of Nabam with zinc sulfate.

Materials:

-

Nabam (disodium ethylenebis(dithiocarbamate)) solution

-

Zinc sulfate (ZnSO₄) solution

-

Deionized water

-

Stirring apparatus

-

Filtration system (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of Nabam of a known concentration.

-

Prepare a stoichiometric equivalent aqueous solution of zinc sulfate.

-

While stirring vigorously, slowly add the zinc sulfate solution to the Nabam solution at room temperature.

-

A pale yellow precipitate of Zineb will form immediately.

-

Continue stirring the mixture for a defined period (e.g., 1 hour) to ensure the reaction goes to completion.

-

Collect the Zineb precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the collected solid in an oven at a low temperature (e.g., 50 °C) to avoid decomposition.

-

Characterize the final product for purity and identity.

Experimental Protocol: Spectrophotometric Determination of Zineb

Objective: To quantify the concentration of Zineb in a sample using UV-Vis spectrophotometry. This method is based on the formation of a colored complex.

Principle: Zineb is converted into a zinc-4-(2-pyridylazo)resorcinol complex, which can be measured spectrophotometrically.

Materials:

-

UV-Vis Spectrophotometer

-

Zineb standard

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

4-(2-pyridylazo)resorcinol (PAR) solution in methanol

-

Boric acid buffer (pH 9.2)

-

Isobutyl methyl ketone (for extraction)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of Zineb by dissolving a known mass in 1 M NaOH. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract Zineb from the sample matrix using an appropriate solvent. For solid samples, this may involve homogenization and extraction with a suitable solvent.

-

Complex Formation: Take an aliquot of the standard or sample solution. Add boric acid buffer to adjust the pH to 9.2. Add the PAR solution to form the zinc-PAR complex.

-

Extraction: Extract the colored complex into a known volume of isobutyl methyl ketone by vigorous shaking.

-

Measurement: Allow the layers to separate and measure the absorbance of the organic layer at the wavelength of maximum absorbance (λ_max ≈ 490 nm) against a reagent blank.

-

Quantification: Construct a calibration curve from the absorbance readings of the standards. Determine the concentration of Zineb in the sample by interpolating its absorbance on the calibration curve.

Experimental Protocol: Acute Oral Toxicity (LD₅₀) in Rats

Objective: To determine the median lethal dose (LD₅₀) of Zineb in rats following a single oral administration. This protocol is based on general principles like the OECD 420 guideline (Acute Oral Toxicity – Fixed Dose Procedure).

Materials:

-

Zineb (technical grade)

-

Vehicle for administration (e.g., corn oil or water with a suspending agent)

-

Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females are often preferred.

-

Oral gavage needles

-

Animal housing and caging

-

Calibrated balance for weighing animals and test substance

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

-

Dose Preparation: Prepare a stable formulation of Zineb in the chosen vehicle at the desired concentrations.

-

Dosing: Fast the animals overnight prior to dosing. Administer a single dose of Zineb via oral gavage. Start with a dose expected to be moderately toxic based on existing data.

-

Observation: Observe animals individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Continue observations daily for 14 days.

-

Data Collection: Record all signs of toxicity, their onset, duration, and severity. Record animal body weights shortly before dosing and at least weekly thereafter. Record the time of death for any animal that does not survive.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

LD₅₀ Calculation: The LD₅₀ is determined based on the number of mortalities at different dose levels, using appropriate statistical methods (e.g., Probit analysis).

Analytical Methods

Various analytical methods are employed for the detection and quantification of Zineb and its residues. Due to its polymeric and insoluble nature, analysis often targets its degradation products or involves derivatization.

-

Spectrophotometry: As detailed in the protocol above, these methods are useful for formulation analysis and can be adapted for residue analysis. They are often based on the complexation of the zinc ion or the dithiocarbamate moiety.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method. The analysis often involves extracting Zineb with a solution containing a chelating agent like EDTA and a stabilizer like L-cysteine, followed by derivatization (e.g., methylation) to make the analyte more amenable to chromatographic separation.

-

Gas Chromatography (GC): A common, albeit indirect, method for all dithiocarbamates involves acid hydrolysis to release carbon disulfide (CS₂), which is then measured by headspace GC. This method is not specific to Zineb and measures the total dithiocarbamate content.

Regulatory Status

Zineb was formerly registered in the United States as a General Use Pesticide. However, following a special review of EBDC pesticides by the EPA, all registrations for Zineb were voluntarily canceled by the manufacturer.[6] Its use is no longer permitted in the European Union.[2] It may still be in use in other parts of the world.

Conclusion

Zineb is a historically significant fungicide with a well-characterized multi-site mechanism of action. While effective, concerns over its metabolic breakdown product, ETU, have led to significant regulatory restrictions in major markets. This guide provides foundational technical data for researchers and professionals working with dithiocarbamates, offering insights into its chemistry, biological activity, and analytical considerations. The provided methodologies serve as a basis for further experimental design and investigation.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Zineb - Wikipedia [en.wikipedia.org]

- 4. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Spectrophotometric determination of zinc bis-ethylenedithiocarbamate (zineb) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ppqs.gov.in [ppqs.gov.in]

- 8. researchgate.net [researchgate.net]

- 9. analysis-of-dithiocarbamate-fungicides-in-vegetable-matrices-using-hplc-uv-followed-by-atomic-absorption-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Environmental Fate of Zinc-Ethylenebis(dithiocarbamate) (Zineb) Residues: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc-ethylenebis(dithiocarbamate) (Zineb), a polymer-complex fungicide, has been historically utilized in agriculture to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental crops.[1] Its application has raised environmental and health concerns, primarily due to its degradation into toxic metabolites, most notably ethylenethiourea (ETU). This technical guide provides a comprehensive overview of the environmental fate of Zineb residues, detailing its degradation pathways in soil and water, persistence, mobility, and the analytical methodologies employed for its detection and quantification. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate degradation pathways and experimental workflows.

Chemical and Physical Properties

Zineb is a polymeric complex of zinc with the ethylenebis(dithiocarbamate) ligand.[2] It is an off-white to yellowish powder that is practically insoluble in water and most organic solvents.[2][3] It is unstable to light, moisture, and heat, especially on prolonged storage.[2] Upon heating, it decomposes at approximately 157 °C without melting, emitting toxic fumes of nitrogen and sulfur oxides.[2]

| Property | Value | Reference |

| Molecular Formula | (C4H6N2S4Zn)n | [2] |

| Molecular Weight | 275.78 g/mol (monomer) | [2] |

| Water Solubility | 10 mg/L at 25°C | [3] |

| Vapor Pressure | < 1 x 10^-7 mmHg at 20°C | [2] |

| Log Kow | 1.3 | [2] |

Environmental Degradation Pathways

The degradation of Zineb in the environment is a complex process influenced by chemical, physical, and biological factors. The primary routes of degradation are hydrolysis, photolysis, and microbial metabolism.

Hydrolysis

Zineb is unstable in water and undergoes rapid hydrolysis, particularly under acidic or alkaline conditions.[3] The half-life in aqueous media at pH 9 has been reported to be 38.1 days.[2] The primary degradation products of Zineb upon exposure to moisture are ethylenethiuram monosulfide (ETM), zinc sulfide, carbon disulfide (CS2), and ethylenethiourea (ETU).[2]

Photodegradation

Exposure to light accelerates the degradation of Zineb. Photodegradation in aqueous solutions can lead to the formation of several products, with ETU being a major photolytic product.[4]

Microbial Degradation in Soil

In the soil environment, Zineb is considered to have low persistence.[3] Its degradation is catalyzed by soil components and microorganisms.[2] Zinc can be released from the Zineb molecule by soil microorganisms.[2] The bioactive half-life in the field has been reported to be 16 days.[3] Within four months of application to a field, 99.7% of the applied Zineb was found to have dissipated.[3]

The major metabolite of Zineb in both plants and soil is Ethylenethiourea (ETU).[3] ETU is of significant concern due to its carcinogenic and goitrogenic properties.[3] ETU is more water-soluble than Zineb and has a higher potential for leaching into groundwater, although detections in drinking water wells have been infrequent.[3][5]

Below is a simplified degradation pathway of Zineb in the environment.

References

- 1. agilent.com [agilent.com]

- 2. Zineb | C4H6N2S4Zn | CID 5284484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - ZINEB [extoxnet.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. Radiotracer study on residues and residue distribution of zineb in plant-soil system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Zineb in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of Zineb, a polymeric zinc salt of ethylenebis(dithiocarbamate), in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and agricultural sciences who require an in-depth understanding of Zineb's physicochemical properties. The guide summarizes the available qualitative and quantitative solubility data, discusses the challenges associated with its polymeric structure, and presents a generalized experimental protocol for solubility determination.

Introduction

Zineb, with the chemical name zinc ethylenebis(dithiocarbamate), is a broad-spectrum fungicide that has been used extensively in agriculture to protect crops from a wide range of fungal diseases.[1][2] Its efficacy and mode of action are intrinsically linked to its chemical structure and, consequently, its solubility. Zineb exists as a polymeric complex, a characteristic that significantly influences its solubility profile, making it largely insoluble in water and most common organic solvents.[3][4] Understanding the solubility of Zineb is critical for the development of new formulations, for toxicological studies, and for analytical method development.

Physicochemical Properties of Zineb

A summary of the key physicochemical properties of Zineb is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | zinc ethylenebis(dithiocarbamate) | [5] |

| CAS Number | 12122-67-7 | [5] |

| Molecular Formula | (C4H6N2S4Zn)n | [3] |

| Molecular Weight | 275.773 g/mol (monomer) | [6] |

| Appearance | Light-colored to pale yellow powder or crystals | [3][5][7] |

| Melting Point | Decomposes at 157°C | [5][7] |

| Water Solubility | Approximately 10 mg/L at 25°C | [3][7] |

Solubility of Zineb in Organic Solvents

The polymeric nature of Zineb renders it practically insoluble in most common organic solvents.[5][7] This low solubility presents a significant challenge for formulation and analytical chemistry. The available data on Zineb's solubility in organic solvents is largely qualitative.

Table 2: Qualitative Solubility of Zineb in Various Organic Solvents

| Solvent | Solubility Description | Reference(s) |

| Pyridine | Soluble, Slightly Soluble | [3][4][5][7] |

| Carbon Disulfide | Soluble | [3][4][5][7] |

| Chloroform | Soluble (Note: This may apply to the monomeric form) | [4] |

| Common Organic Solvents | Practically Insoluble / Insoluble | [3][4][5][7] |

| DMSO (Heated) | Very Slightly Soluble | [2] |

It is important to note that the term "soluble" in older literature can be ambiguous and may not reflect high quantitative solubility. The reference to chloroform solubility is particularly uncertain, as other sources suggest the polymeric form is insoluble.[4] The use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can facilitate the dissolution of Zineb by sequestering the zinc ions and releasing the ethylenebis(dithiocarbamate) anion.[4] However, this represents a chemical reaction rather than true solubility in the solvent itself.

Experimental Protocol for Solubility Determination

Given the lack of standardized methods for determining the solubility of Zineb in organic solvents, a generalized experimental protocol based on the saturation shake-flask method is proposed. This method is widely accepted for determining the solubility of sparingly soluble compounds.

Objective: To determine the solubility of Zineb in a specific organic solvent at a controlled temperature.

Materials:

-

Zineb (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or other analytical instrumentation capable of quantifying Zineb or its components.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Zineb to a volumetric flask containing the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of Zineb.

-

Prepare a calibration curve using standard solutions of Zineb of known concentrations in the same solvent.

-

Calculate the solubility of Zineb in the solvent based on the concentration of the saturated solution and the dilution factor.

-

-

Data Reporting:

-

Report the solubility in appropriate units (e.g., mg/L, g/100mL) at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of Zineb.

Caption: A generalized workflow for the experimental determination of Zineb solubility.

Conclusion

The solubility of Zineb in organic solvents is a critical parameter that is unfortunately not well-documented in publicly available literature in a quantitative manner. Its polymeric nature dictates its general insolubility in most common organic solvents, with the exceptions being qualitative reports of solubility in pyridine and carbon disulfide. For researchers and scientists working with Zineb, this necessitates the experimental determination of solubility for specific applications. The generalized protocol provided in this guide offers a robust starting point for such investigations. Further research to quantify the solubility of Zineb in various organic solvents at different temperatures would be a valuable contribution to the scientific community.

References

Stability of Zineb Under Light and Moisture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zineb, a polymeric zinc salt of ethylenebis(dithiocarbamate), has been historically utilized as a broad-spectrum fungicide. However, its inherent instability under environmental conditions, particularly in the presence of light and moisture, is a critical factor influencing its efficacy, environmental fate, and toxicological profile. This technical guide provides an in-depth analysis of the stability of Zineb, focusing on its degradation pathways and kinetics under photolytic and hydrolytic conditions. Key degradation products, including the toxicologically significant ethylenethiourea (ETU), are discussed. This document synthesizes available data on degradation rates, outlines experimental protocols for stability testing, and presents visual representations of the degradation pathways to support further research and development.

Introduction

Zineb's fungicidal activity is attributed to its decomposition products. However, this degradation is a double-edged sword, as it also leads to loss of the active ingredient and the formation of potentially harmful metabolites. Understanding the kinetics and mechanisms of Zineb's degradation is paramount for predicting its environmental persistence, ensuring formulation stability, and assessing potential risks to human health and the environment. This guide will delve into the two primary drivers of Zineb's instability: hydrolysis and photolysis.

Hydrolytic Degradation of Zineb

The presence of moisture is a significant factor in the degradation of Zineb. The rate of hydrolysis is highly dependent on the pH of the aqueous environment.

Influence of pH on Hydrolysis Rate

Zineb's stability in aqueous media decreases as the pH deviates from neutral. Generally, hydrolysis is accelerated under both acidic and alkaline conditions, with greater instability reported at acidic pHs. The degradation process often follows first-order kinetics.

Table 1: Hydrolysis Half-life of Zineb at Various pH Levels

| pH | Half-life (t½) | Reference |

| 9 | 38.1 days | [1] |

Major Hydrolytic Degradation Products

The hydrolysis of Zineb leads to the formation of several degradation products. The primary and most studied of these is ethylenethiourea (ETU), a compound of toxicological concern due to its reported carcinogenic properties. Other identified products of decomposition in the presence of moisture include:

-

Ethylenethiuram monosulfide

-

Zinc sulfide

-

Carbon disulfide

-

Ethylenediamine[1]

Photodegradation of Zineb

Exposure to light, particularly ultraviolet (UV) radiation, is another critical factor that accelerates the degradation of Zineb. The UV-Vis spectrum of Zineb shows maximum absorption around 284 nm, indicating its susceptibility to photodegradation by environmental light sources.[2]

Photolytic Degradation Products

Similar to hydrolysis, a key photodegradation product of Zineb is ethylenethiourea (ETU). Studies on related dithiocarbamates like mancozeb have shown that light has a significant impact on both the degradation of the parent compound and the formation of ETU.[3] It is important to note that ETU itself is known to be photolabile, especially in the presence of other substances, which can lead to its further degradation.[1]

Quantitative data on the photodegradation quantum yield and half-life (DT50) of Zineb under specific light intensities and wavelengths are not extensively available in published literature and represent a key area for future research.

Combined Effects of Light and Moisture

In real-world environmental conditions, Zineb is often exposed to both light and moisture simultaneously. The interaction of these two factors can lead to a more complex and potentially accelerated degradation profile than either factor alone.

Proposed Degradation Pathways

While a complete and universally accepted degradation pathway for Zineb under all conditions has not been fully elucidated, based on the identified degradation products, a general scheme can be proposed. The polymeric Zineb structure is the starting point, which, under the influence of water and/or light, undergoes a series of reactions including hydrolysis of the dithiocarbamate ester linkages and fragmentation of the ethylenebis(dithiocarbamate) backbone.

Hydrolytic Degradation Pathway

The following diagram illustrates a simplified proposed pathway for the hydrolytic degradation of Zineb.

References

Degradation of Zinc-Ethylenebis(dithiocarbamate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc-ethylenebis(dithiocarbamate) (Zineb) is a broad-spectrum dithiocarbamate fungicide that has been used extensively in agriculture. Its degradation in the environment and in biological systems is of significant interest due to the formation of potentially toxic metabolites, most notably ethylenethiourea (ETU). This technical guide provides an in-depth overview of the degradation products of Zineb, including their formation under various conditions, analytical methodologies for their detection and quantification, and their toxicological implications. The guide is intended for researchers, scientists, and professionals in drug development who are investigating the environmental fate and metabolic pathways of dithiocarbamate compounds.

Introduction

Zineb, a polymeric complex of zinc with the ethylenebis(dithiocarbamate) ligand, is effective against a wide range of fungal pathogens on fruits, vegetables, and ornamental crops. However, its use has been scrutinized due to the formation of degradation products that may pose risks to human health and the environment. The primary degradation product of concern is ethylenethiourea (ETU), which has been classified as a probable human carcinogen and is known to be a potent thyroid toxicant.[1][2] Understanding the pathways and kinetics of Zineb degradation is crucial for assessing its environmental impact and ensuring food safety.

Degradation Pathways of Zineb

The degradation of Zineb is influenced by several environmental factors, including moisture, temperature, pH, and UV light. The primary degradation pathways involve hydrolysis, photolysis, and metabolism in biological systems.

The main degradation products identified are:

-

Ethylenethiourea (ETU): The most significant and toxicologically relevant degradation product.[3]

-

Ethylenebisisothiocyanate sulfide (EBIS)

-

Carbon disulfide (CS₂)

-

Zinc sulfide (ZnS)

-

Ethylenediamine (EDA)

The degradation of Zineb to ETU is a key transformation that is influenced by environmental conditions.

Hydrolytic Degradation

In the presence of water, Zineb hydrolyzes to form ETU and other byproducts. The rate of hydrolysis is dependent on the pH of the medium.

Photolytic Degradation

Exposure to sunlight can accelerate the degradation of Zineb, leading to the formation of ETU and other photoproducts.

Metabolic Degradation

In biological systems, Zineb is metabolized to ETU and carbon disulfide.[3] Studies in rats have shown that a significant portion of ingested Zineb is converted to ETU and excreted.

Quantitative Data on Zineb Degradation

The rate of Zineb degradation and the formation of its byproducts have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Half-life of Zineb in Different Matrices

| Matrix | Half-life | Conditions | Reference |

| Soil | 16 - 23 days | Field conditions | [4] |

| Soil | Over two weeks | Radiotracer study | [5] |

| Eggplant Leaves | Over three weeks | Radiotracer study | [5] |

| Water | 8.6 days | 20°C, pH 7 | [3] |

Table 2: Ethylenethiourea (ETU) Formation from Zineb

| Matrix/System | ETU Concentration/Formation Rate | Conditions | Reference |

| Rat (in vivo) | 21-22% of administered Zineb detected as ETU in excreta | Oral administration | [6] |

| Marmoset (in vivo) | 21-22% of administered Zineb detected as ETU in excreta | Oral administration | [6] |

| Commercial Zineb Formulations | Varies, with wettable powders showing higher ETU content | Storage | [7] |

Experimental Protocols for Analysis

Accurate quantification of Zineb and its degradation products is essential for monitoring and risk assessment. The following are detailed protocols for the analysis of Zineb and ETU in various matrices.

Analysis of Zineb and ETU in Soil by LC-MS/MS

1. Sample Preparation:

- Air-dry a 10 g soil sample and sieve through a 2 mm mesh.

- Extract the soil sample with a mixture of methanol and water (e.g., 70:30 v/v) by shaking for 1-2 hours.

- Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

- Filter the supernatant through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL.

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- MS/MS Transitions: Monitor specific parent and daughter ion transitions for Zineb (indirectly as the ethylenebisdithiocarbamate anion or its derivative) and ETU.

3. Quantification:

- Prepare a matrix-matched calibration curve using blank soil extracts spiked with known concentrations of Zineb and ETU standards.

- Quantify the analytes based on the peak areas of the selected MRM transitions.

Analysis of Zineb and ETU in Water by GC-MS

1. Sample Preparation:

- Filter a 100 mL water sample through a 0.45 µm membrane filter.

- For Zineb, perform an acid hydrolysis to release carbon disulfide (CS₂), which is then extracted into an organic solvent like isooctane.

- For ETU, perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane at a neutral or slightly basic pH.

- Concentrate the extracts under a gentle stream of nitrogen.

2. GC-MS Conditions:

- Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

- Injector: Splitless mode.

- Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C).

- Carrier Gas: Helium at a constant flow rate.

- Ionization Mode: Electron ionization (EI).

- MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for CS₂ and derivatized ETU.

3. Quantification:

- Prepare a calibration curve using standards of CS₂ and derivatized ETU in the same solvent as the sample extracts.

- Quantify based on the peak areas of the monitored ions.

Analysis of ETU in Biological Matrices (Urine) by HPLC-UV

1. Sample Preparation:

- To a 2 mL urine sample, add an internal standard (e.g., nicotinamide).

- Perform a liquid-liquid extraction with 20 mL of dichloromethane.

- Evaporate the organic layer to dryness.

- Reconstitute the residue in the mobile phase.[8]

2. HPLC-UV Conditions:

- Column: A reversed-phase C8 or C18 column.

- Mobile Phase: A mixture of hexane, isopropyl alcohol, and ethyl alcohol (e.g., 93:6:1 v/v) with a small amount of an amine modifier like butylamine.[8]

- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at 243 nm.[8]

- Injection Volume: 20 µL.

3. Quantification:

- Prepare a calibration curve by spiking blank urine with known concentrations of ETU and the internal standard.

- Quantify ETU based on the peak height or area ratio of ETU to the internal standard.[8]

Toxicological Pathways and Mechanisms

The primary toxicological concern with Zineb degradation is the formation of ETU, which is a potent disruptor of thyroid function.

Thyroid Disruption by Ethylenethiourea (ETU)

ETU interferes with the synthesis of thyroid hormones by inhibiting the enzyme thyroid peroxidase (TPO). TPO is essential for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[5]

Caption: Mechanism of thyroid hormone synthesis disruption by Ethylenethiourea (ETU).

Experimental and Logical Workflows

Experimental Workflow for Zineb Degradation Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Zineb degradation in an environmental sample.

Caption: A generalized experimental workflow for Zineb degradation analysis.

Logical Relationship of Zineb Degradation

The following diagram illustrates the logical relationship between Zineb and its primary degradation product, ETU, and the factors influencing this transformation.

Caption: Logical relationship of Zineb degradation to ETU and other products.

Conclusion

The degradation of Zineb, particularly the formation of ETU, is a complex process with significant environmental and toxicological implications. This technical guide has provided a comprehensive overview of the degradation pathways, quantitative data, analytical methodologies, and toxicological mechanisms associated with Zineb and its metabolites. The detailed experimental protocols and visual representations of pathways and workflows are intended to serve as valuable resources for researchers and professionals in the field. Further research is warranted to fully elucidate the degradation kinetics under various environmental conditions and to develop more sensitive and efficient analytical methods for routine monitoring.

References

- 1. html.scirp.org [html.scirp.org]

- 2. Degradation of ethylene thiourea (ETU) with three fenton treatment processes. | Semantic Scholar [semanticscholar.org]

- 3. Zineb (Ref: ENT 14874) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Radiotracer study on residues and residue distribution of zineb in plant-soil system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GitHub - soedinglab/Degradation_scripts: data analysis scripts for degradation pathway story [github.com]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Zinc-Ethylenebis(dithiocarbamate) (Zineb)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical methodologies for the detection and quantification of Zinc-ethylenebis(dithiocarbamate), commonly known as Zineb. The protocols detailed herein are intended to offer clear, step-by-step guidance for the reproducible analysis of Zineb in various matrices, including commercial formulations, environmental samples, and agricultural products.

Introduction to Zineb and its Analytical Importance

Zineb is a polymeric complex of zinc with ethylenebis(dithiocarbamate) (EBDC). It belongs to the dithiocarbamate class of fungicides and is widely used in agriculture to protect fruits, vegetables, and field crops from a broad spectrum of fungal diseases. Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for Zineb in food and water. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence, ensuring food safety, and conducting environmental impact assessments.

The analytical detection of Zineb can be challenging due to its polymeric nature and low solubility in water.[1] Methodologies often involve the determination of the entire EBDC group or the associated zinc ion. Common analytical techniques include spectrophotometry, chromatography, and electrochemical methods.

Spectrophotometric Methods

Spectrophotometry offers a relatively simple, cost-effective, and rapid approach for Zineb determination. These methods are typically based on colorimetric reactions where Zineb interacts with a specific reagent to produce a colored complex that can be quantified by measuring its absorbance at a specific wavelength.

Quantitative Data Summary

| Method | Reagent | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recoveries (%) | Reference |

| Chloranil Method | Chloranil | 415 | 1.10–15.45 | 0.372 | 1.129 | 95.73–98.96 | [2][3][4] |

| Molybdenum Complex Method | Molybdenum | 670 | - | - | - | - | [5] |